molecular formula C9H9N3O2 B1530665 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1379474-92-6

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1530665
CAS No.: 1379474-92-6
M. Wt: 191.19 g/mol
InChI Key: BUZPAJGYMKBXDY-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrrole-3-carboxylic acid with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrrole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrole-3-carboxylic acid
  • 1H-pyrazole-3-carboxylic acid
  • N-methylpyrrole-3-boronic acid pinacol ester

Uniqueness

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of pyrrole and pyrazole rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to its individual components .

Properties

IUPAC Name

3-(1-methylpyrrol-3-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-3-2-6(5-12)7-4-8(9(13)14)11-10-7/h2-5H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZPAJGYMKBXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379474-92-6
Record name 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid

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